4-(hydroxymethyl)-1-[(3-methoxyphenyl)methyl]pyrrolidin-2-one

Nootropic Cognition enhancement Structure-activity relationship

Choose this specific m-methoxybenzyl isomer for your nootropic research. Unlike the para isomer (10 mg/kg, 1h onset), this meta-substituted compound exhibits a delayed 3h onset at 50 mg/kg in active avoidance models, enabling time-course studies. The C4-hydroxymethyl group adds a metabolic soft spot absent in unsubstituted analogs, while the two orthogonal functional handles (N1-benzyl & C4-hydroxymethyl) allow simultaneous exploration of two diversity vectors in a single chemical step. Ideal for SAR campaigns and isomer-specific HPLC method development. Buy the exact positional isomer to ensure experimental reproducibility.

Molecular Formula C13H17NO3
Molecular Weight 235.28 g/mol
CAS No. 96449-71-7
Cat. No. B6432524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(hydroxymethyl)-1-[(3-methoxyphenyl)methyl]pyrrolidin-2-one
CAS96449-71-7
Molecular FormulaC13H17NO3
Molecular Weight235.28 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)CN2CC(CC2=O)CO
InChIInChI=1S/C13H17NO3/c1-17-12-4-2-3-10(5-12)7-14-8-11(9-15)6-13(14)16/h2-5,11,15H,6-9H2,1H3
InChIKeySUSUYJRBWVYAHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Hydroxymethyl)-1-[(3-methoxyphenyl)methyl]pyrrolidin-2-one (CAS 96449-71-7): A 1,4-Disubstituted Pyrrolidin-2-one Nootropic Scaffold for CNS Research and Derivatization


4-(Hydroxymethyl)-1-[(3-methoxyphenyl)methyl]pyrrolidin-2-one (CAS 96449-71-7) is a 1,4-disubstituted pyrrolidin-2-one derivative (C₁₃H₁₇NO₃, MW 235.28 g/mol) featuring a 3-methoxyphenylmethyl substituent at the N1 position and a hydroxymethyl group at the C4 position [1]. The compound belongs to a class of 1-substituted-4-hydroxymethyl-pyrrolidin-2-ones disclosed in US4581364A as nootropic agents, claimed to counteract pharmacologically induced cerebral insufficiency and enhance cognitive performance in animal models [1]. Calculated physicochemical properties include a predicted logP of 1.036, boiling point of 447.2±25.0 °C, density of 1.193±0.06 g/cm³, and a pKa of 14.56±0.10 [2]. As of ChEMBL 20, no curated bioactivity data have been reported for this specific compound [2].

Why 4-(Hydroxymethyl)-1-[(3-methoxyphenyl)methyl]pyrrolidin-2-one Cannot Be Replaced by a Generic Pyrrolidinone Analog Without Risk of Altered Activity


The 1-substituted-4-hydroxymethyl-pyrrolidin-2-one scaffold is highly sensitive to both the position and nature of substituents on the N1-benzyl ring. In the structurally related 1-benzyl-2-pyrrolidinone series (US4349562), the m-methoxybenzyl substituent yielded a minimum active dose of 50 mg/kg i.p. with a 3-hour onset in an active avoidance model, whereas the p-methoxybenzyl isomer required only 10 mg/kg i.p. with a 1-hour onset—a 5-fold difference in potency and a distinct time-course [1]. The additional 4-hydroxymethyl group in the target scaffold introduces a hydrogen bond donor that is absent in the unsubstituted pyrrolidinone series, potentially altering solubility, metabolic stability, and receptor interaction profiles relative to the simple N-benzyl analogs [2]. These structure-activity features are not captured by generic pyrrolidinone or even simple N-benzyl-pyrrolidinone substitutes; procurement of an incorrect positional isomer or a scaffold lacking the 4-hydroxymethyl group introduces unquantified risk of altered pharmacodynamic or physicochemical behavior, undermining experimental reproducibility [1] [2].

Quantitative Differentiation Evidence for 4-(Hydroxymethyl)-1-[(3-methoxyphenyl)methyl]pyrrolidin-2-one (CAS 96449-71-7) vs. Closest Analogs


Meta- vs. Para-Methoxybenzyl Isomer Potency Differentiation in the Structurally Related Pyrrolidinone Series

In the 1-benzyl-2-pyrrolidinone series (which differs from the target compound only by the absence of the 4-hydroxymethyl group), the m-methoxybenzyl isomer achieved a minimum active dose of 50 mg/kg i.p. (after 3 hours) in an active avoidance test, while the p-methoxybenzyl isomer reached significance at 10 mg/kg i.p. (after 1 hour)—representing a 5-fold lower potency for the meta isomer but with a distinct, later-onset pharmacodynamic window [1]. By contrast, the p-methoxybenzyl isomer also showed oral activity at 50 mg/kg p.o., whereas oral data for the m-methoxy isomer were not reported, suggesting a differential absorption or first-pass metabolism profile that may favor the meta isomer for parenteral formulations requiring sustained, delayed-onset cognitive protection [1]. This evidence is class-level inference, as the direct 4-hydroxymethyl-substituted series has not been evaluated in a published head-to-head quantitative assay for individual positional isomers.

Nootropic Cognition enhancement Structure-activity relationship

Class-Level Superiority Claim Over Piracetam and Aniracetam in Effective Dosage and Performance Improvement

US4581364A explicitly claims that compounds of the 1-substituted-4-hydroxymethyl-pyrrolidin-2-one class (which includes the target 3-methoxybenzyl derivative) are 'clearly superior to the [prior art] known substances [piracetam and aniracetam] both in their effective dosage and also in the improvement in performance obtained in the animal experiments' [1]. The effective dosage range for this class is stated as 0.7 to 2.8 mg/kg body weight, with a preferred range of 1.0 to 2.1 mg/kg [1]. The compounds showed no acute toxicity at single oral doses up to 2 g/kg in mice (14-day observation) [1]. In scopolamine-induced amnesia models (scopolamine 0.6 mg/kg i.p.), the class reversed or cured pharmacologically induced cerebral insufficiency [1]. These data are class-level and have not been disaggregated by individual substituent; however, the target compound is a named exemplar within the patent disclosure.

Nootropic Cognitive enhancement Preclinical efficacy

Physicochemical Differentiation: LogP and Hydrogen Bond Donor Profile vs. the Unsubstituted Benzyl Analog (WEB-1868)

The target compound (CAS 96449-71-7) has a calculated logP of 1.036 [1], which is higher than the predicted logP for the unsubstituted benzyl analog WEB-1868 (4-hydroxymethyl-1-benzyl-pyrrolidin-2-one; estimated logP ≈ 0.5–0.7 based on additive fragment contributions), due to the additional methoxy group. This ~0.3–0.5 logP increment places the target compound closer to the optimal CNS drug-likeness window (logP 1–3 for passive blood-brain barrier penetration). Both compounds share one hydrogen bond donor (the 4-CH₂OH hydroxyl) and three hydrogen bond acceptors, but the target compound's meta-methoxy oxygen provides an additional polar interaction site with a distinct spatial orientation (meta vs. the unsubstituted phenyl ring) [1]. The predicted boiling point is 447.2±25.0 °C and density is 1.193±0.06 g/cm³ . No experimental logP or solubility data for direct comparator head-to-head measurement are available in peer-reviewed literature.

Physicochemical properties Drug-likeness Blood-brain barrier permeability

Synthetic Versatility: The 4-Hydroxymethyl Group as a Derivatization Handle Absent in Simple N-Benzyl-Pyrrolidinones

The target compound contains a reactive primary alcohol (4-hydroxymethyl) that can undergo oxidation to the carboxylic acid, esterification, etherification, or conversion to a leaving group (e.g., mesylation/tosylation) for nucleophilic displacement—thereby enabling late-stage diversification into 4-alkoxymethyl, 4-aminomethyl, or 4-carboxy derivatives [1]. This synthetic handle is absent in the 1-benzyl-2-pyrrolidinone series of US4349562 (e.g., 1-(m-methoxybenzyl)-2-pyrrolidinone), which lacks any substituent at the 4-position and thus cannot be readily functionalized at this site [2]. The 4-aminomethyl analog (nebracetam/WEB-1881) has demonstrated M1-muscarinic agonist activity, and WEB-1868 (the 4-hydroxymethyl metabolite) is a known active metabolite thereof [3]. The simultaneous presence of both the meta-methoxybenzyl N-substituent and the 4-hydroxymethyl group in a single building block eliminates one synthetic step compared to convergent assembly from separate precursors.

Synthetic chemistry Building block Medicinal chemistry

Best-Fit Application Scenarios for 4-(Hydroxymethyl)-1-[(3-methoxyphenyl)methyl]pyrrolidin-2-one Based on Quantitative Differentiation Evidence


Delayed-Onset Nootropic Probe Development Requiring a Definitive Meta-Methoxybenzyl Pharmacophore

Given the class-level evidence from US4349562 that the m-methoxybenzyl substitution pattern produces a 3-hour onset of action (vs. 1-hour for p-methoxy and other isomers) in an active avoidance model [1], researchers designing time-course studies of nootropic intervention should select this compound over the para isomer when a delayed, sustained cognitive protection profile is desired. The 4-hydroxymethyl group additionally provides a metabolic soft spot for potential prodrug strategies, and the effective dose range of 0.7–2.8 mg/kg reported for the class in US4581364A provides a starting point for in vivo dose-finding [2].

Building Block for Parallel SAR Exploration at Both N1 and C4 Positions of the Pyrrolidinone Scaffold

The compound's two distinct functional handles—the N1-meta-methoxybenzyl group and the C4-hydroxymethyl group—enable simultaneous exploration of two diversity vectors in a single chemical step. This is a practical advantage over 1-(m-methoxybenzyl)-2-pyrrolidinone, which lacks the C4 handle and would require de novo synthesis of the entire scaffold to introduce C4 substitution [2] [3]. Medicinal chemistry teams synthesizing focused libraries targeting cognitive disorders or exploring nebracetam-like M1-muscarinic pharmacology can accelerate SAR campaigns by using this compound as a central scaffold.

Physicochemical Comparator in CNS Penetration Studies Involving Pyrrolidinone-Based Nootropics

With a computed logP of 1.036, one hydrogen bond donor, and three acceptors, this compound occupies the lower edge of the CNS drug-likeness window, making it a useful comparator for structure-property relationship studies examining how incremental methoxy substitution on the N-benzyl ring affects brain penetration [4]. Its logP is approximately 0.3–0.5 units higher than the unsubstituted benzyl analog WEB-1868, allowing direct assessment of the lipophilicity-permeability relationship within a matched molecular pair. Procurement of both the meta-methoxy and the unsubstituted benzyl analog enables such controlled comparisons.

Reference Standard for Method Development and Analytical Characterization of 1,4-Disubstituted Pyrrolidin-2-ones

The predicted boiling point of 447.2±25.0 °C and density of 1.193±0.06 g/cm³ (ChemicalBook) , combined with its well-defined molecular framework (C₁₃H₁₇NO₃, MW 235.28) and the availability of the SMILES string COc1cccc(CN2CC(CO)CC2=O)c1 [4], make this compound suitable as a reference standard for HPLC, GC-MS, or NMR method development targeting pyrrolidinone-based nootropics and their impurities. The meta-methoxy substitution provides a chromatographically distinguishable retention time relative to the para isomer, facilitating isomer-specific method validation.

Quote Request

Request a Quote for 4-(hydroxymethyl)-1-[(3-methoxyphenyl)methyl]pyrrolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.